2-[(3,4-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzodiazole family, which is characterized by a fused benzene and diazole ring system
Mechanism of Action
Target of Action
Similar compounds with benzimidazole moieties have been found to have antimicrobial activity . They are often used in the development of new antibacterial agents .
Mode of Action
Benzimidazole compounds are generally known for their antimicrobial properties .
Biochemical Pathways
Benzimidazole compounds are known to have a wide range of biological activities , suggesting that they may interact with multiple pathways.
Result of Action
Similar benzimidazole compounds have been found to exhibit antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethylphenol with a suitable alkylating agent to form the 3,4-dimethylphenoxy intermediate. This intermediate is then reacted with a benzodiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound. Additionally, advanced purification techniques like column chromatography and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide for methoxylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkoxy groups .
Scientific Research Applications
2-[(3,4-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(3-pyridinylmethyl)-1,2-dihydroquinazolin-4-one: Shares a similar phenoxy and methyl group arrangement but differs in the core structure.
4-[(2,5-Dimethylphenoxy)methyl]piperidine: Contains a similar phenoxy group but has a different core structure and functional groups.
Uniqueness
2-[(3,4-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE is unique due to its specific arrangement of the phenoxy and methyl groups on the benzodiazole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(3,4-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11-7-8-14(9-13(11)3)20-10-16-18-15-6-4-5-12(2)17(15)19-16/h4-9H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZRVGCSIJFQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)COC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.